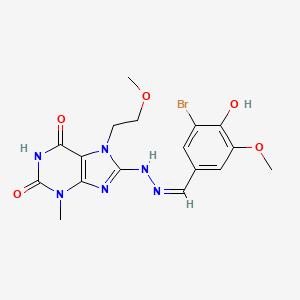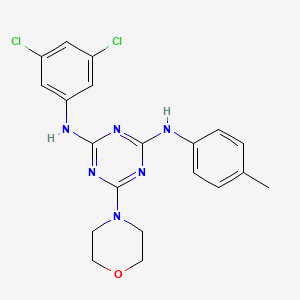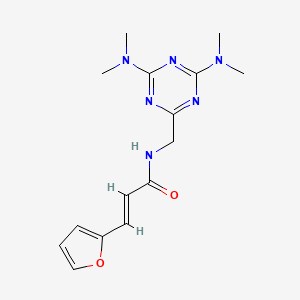![molecular formula C21H23N7 B2443768 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415555-52-9](/img/structure/B2443768.png)
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile is a complex organic compound. Its structure combines a quinoline base with functional groups including a piperazine ring, dimethylamino, and a nitrile. This intricate composition lends itself to a variety of chemical behaviors and applications in scientific research, particularly in medicinal and biological fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile typically involves a multi-step process:
Formation of the Quinoline Core: : Initial steps often include the assembly of the quinoline scaffold through cyclization reactions involving anilines and ketones under acidic conditions.
Introduction of the Piperazine Group: : Piperazine derivatives are introduced through nucleophilic substitution reactions.
Attachment of the Pyrimidinyl Group: : The pyrimidine ring is typically constructed via condensation reactions with the incorporation of methyl and dimethylamino groups.
Industrial Production Methods
For industrial-scale production, optimized conditions focus on high yield and purity:
Catalysts: : Use of efficient catalysts to accelerate reactions.
Solvent Systems: : Selection of solvents that facilitate reactant solubility and product crystallization.
Reaction Environment: : Controlled temperature and pressure to maintain reaction kinetics.
化学反応の分析
Types of Reactions
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: : The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction reactions often target the nitrile group, converting it to primary amines.
Substitution: : Electrophilic and nucleophilic substitutions can modify the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide and peracids.
Reducing Agents: : Lithium aluminum hydride and catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Primary amines.
Substitution: : Varied piperazine and pyrimidine derivatives depending on the substituents.
科学的研究の応用
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile has significant applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interactions with biomolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and coatings.
作用機序
This compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, affecting their activity.
Pathways Involved: : Modulates signaling pathways such as kinase cascades, altering cellular processes like proliferation and apoptosis.
類似化合物との比較
Unique Features
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity, which endow it with distinctive chemical and biological properties.
Similar Compounds
2-{4-[4-(Dimethylamino)phenyl]piperazin-1-yl}quinoline-3-carbonitrile: : Shares a similar core structure but lacks the pyrimidine ring.
2-{4-(Piperazin-1-yl)pyrimidin-2-yl}quinoline-3-carbonitrile: : Differs in the absence of the dimethylamino group.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for various scientific advancements.
特性
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(26(2)3)25-21(23-15)28-10-8-27(9-11-28)20-17(14-22)13-16-6-4-5-7-18(16)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFBUDLYKQVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)
![N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2443686.png)





![10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2443697.png)
![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)


![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
